3beta-Hydroxy-5alpha-pregna-9(11),16-dien-20-one 3-acetate

Corticosteroid synthesis Chemoselectivity Hypobromous acid addition

3beta-Hydroxy-5alpha-pregna-9(11),16-dien-20-one 3-acetate (CAS 21650-83-9, MFCD00136086, molecular formula C23H32O3, MW 356.5) is a 5α-pregnane steroid carrying a 3β-acetoxy group and conjugated Δ9(11) and Δ16-20-ketone unsaturations. The compound is obtained from the plant sapogenin hecogenin through a multi-step sequence of acetylation, 9(11)-dehydrogenation, 12-keto reduction, oxidative side-chain cleavage, hydrolysis, elimination, and re-acetylation.

Molecular Formula C23H32O3
Molecular Weight 356.5 g/mol
CAS No. 21650-83-9
Cat. No. B12692475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Hydroxy-5alpha-pregna-9(11),16-dien-20-one 3-acetate
CAS21650-83-9
Molecular FormulaC23H32O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,10,16-18,20H,5-6,8-9,11-13H2,1-4H3/t16-,17-,18-,20-,22-,23+/m0/s1
InChIKeyGBSGMSKNTLPLQF-FJLDFKITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3beta-Hydroxy-5alpha-pregna-9(11),16-dien-20-one 3-acetate (CAS 21650-83-9): A Hecogenin-Derived Corticoid Synthesis Intermediate


3beta-Hydroxy-5alpha-pregna-9(11),16-dien-20-one 3-acetate (CAS 21650-83-9, MFCD00136086, molecular formula C23H32O3, MW 356.5) is a 5α-pregnane steroid carrying a 3β-acetoxy group and conjugated Δ9(11) and Δ16-20-ketone unsaturations. The compound is obtained from the plant sapogenin hecogenin through a multi-step sequence of acetylation, 9(11)-dehydrogenation, 12-keto reduction, oxidative side-chain cleavage, hydrolysis, elimination, and re-acetylation [1]. It serves as a well-documented precursor in the industrial synthesis of 9α-fluoro-11β-hydroxy corticosteroids including dexamethasone, betamethasone, and triamcinolone [2].

Why 3beta-Hydroxy-5alpha-pregna-9(11),16-dien-20-one 3-acetate Cannot Be Replaced by In-Class Analogs for Corticoid Synthesis


Within the pregnadien-20-one acetate family, seemingly minor structural modifications—such as epimerization at C-3 from 3β-acetoxy to 3α-hydroxy, methylation at C-16, or saturation of the 9(11) double bond—fundamentally alter the chemoselectivity profile that makes CAS 21650-83-9 a privileged intermediate. The 3β-acetoxy-Δ9(11),16-diene system uniquely permits hypobromous acid to add exclusively across the 9(11) olefin while leaving the 16-ene-20-ketone electrophile completely untouched, a selectivity not observed with the corresponding 3α-hydroxy epimer or with 4-en-3-one diene systems [1]. Substituting any close analog risks co-epoxidation, allylic bromination, or loss of the Δ16-20-ketone chromophore, each of which represents an irreversible synthetic branch point that aborts the corticoid pathway [2].

Quantitative Differentiation Evidence for 3beta-Hydroxy-5alpha-pregna-9(11),16-dien-20-one 3-acetate (CAS 21650-83-9) Relative to Closest Analogs


Selective Hypobromous Acid Addition Exclusively at 9(11) vs. Co-Reactive 4-En-3-One and 3α-Hydroxy Diene Systems

The 3β-acetoxy-5α-pregna-9(11),16-dien-20-one structure enables hypobromous acid (HOBr) to add exclusively to the 9(11) double bond, yielding the 9α-bromo-11β-hydroxy bromohydrin, with the Δ16-20-ketone moiety remaining fully intact. In contrast, when the same aqueous acetone/HOBr conditions are applied to Δ4-3-ketone dienes (e.g., pregna-4,9(11)-diene-3,20-dione), a complex mixture results including co-epoxidation of the 4-ene and allylic bromination products. The 3α-hydroxy epimer (CAS 38393-04-3) lacks the 3β-acetate directing/protecting group and has not been demonstrated to undergo the same selective transformation [1]. The patent explicitly states: 'There is no allylic bromination, there is no addition of bromine (Br₂) to double bond systems resulting in vic.-dibromides either at 9,11 or 16,17,' and that undesired addition to the 16-double bond is kept 'to an undetectable level within the period required for completing the addition to the 9(11) double bond (1½–2 hours)' when reaction temperature is maintained below ~5 °C [1].

Corticosteroid synthesis Chemoselectivity Hypobromous acid addition

Defined Melting Point and Identity Purity Specification Compared to 3α-Hydroxy Epimer and 16-Methyl Analog

The compound 3β-acetoxy-5α-pregna-9(11),16-dien-20-one 3-acetate has a reported melting point of 171–173 °C (recrystallized from methanol), with a predicted boiling point of 468.4 ± 45.0 °C at 760 mmHg and density of 1.11 ± 0.1 g/cm³ . Sigma-Aldrich lists the compound under product number S357200 (AldrichCPR grade, 250 mg unit) as part of a collection of rare and unique chemicals . By comparison, the 3α-hydroxy epimer 3α-hydroxy-5α-pregna-9(11),16-dien-20-one (CAS 38393-04-3, MW 314.46) is a free 3-alcohol with substantially different polarity and chromatographic behavior, requiring different purification protocols [1]. The 16-methyl analog (CAS 19890-58-5, MW 370.53) introduces an additional stereocenter and is specifically used for dexamethasone (16α-methyl) rather than the broader corticoid scope accessible from the non-methylated 3β-acetate .

Analytical characterization Quality control Steroid intermediate procurement

Versatile Intermediate Scope: Single Starting Material for Three Major Corticoids vs. Narrower Scope of 16-Methyl and 3α-Hydroxy Analogs

US3876633A demonstrates that 3β-acetoxy-5α-pregna-9(11),16-dien-20-one serves as the common starting material for synthesizing dexamethasone (9α-fluoro-16α-methyl), betamethasone (9α-fluoro-16β-methyl), and triamcinolone (9α-fluoro-16α-hydroxy) through a unified sequence of selective 9(11)-bromohydrin formation, 9β,11β-epoxide ring closure, Grignard-mediated 16-methyl introduction (for dexamethasone/betamethasone), and HF epoxide opening to the 9α-fluoro-11β-hydroxy pharmacophore [1]. In contrast, the 16-methyl analog (CAS 19890-58-5) is specifically directed toward dexamethasone acetate synthesis and cannot readily serve as a triamcinolone precursor because the 16-methyl group blocks the hydroxylation needed for triamcinolone . The 3α-hydroxy epimer (CAS 38393-04-3) has been explored for imidazolium-substituted antitumor steroid synthesis rather than corticoid production, and its 3α-configuration renders the acetate directing effect unavailable [2]. US4318853A further confirms that the 3β-acetate compound is a 'versatile starting material for preparation of 5α-steroids,' including anti-inflammatory 17α-acyloxy-5α-corticosteroids with topical activity [3].

Corticosteroid API synthesis Synthetic intermediate scope Process chemistry

Synthetic Provenance from Hecogenin vs. Alternative Sapogenin-Derived Intermediates

The compound is accessible from hecogenin (a readily available sapogenin isolated from Agave sisalana waste) via a well-characterized route: 3-OH acetylation, 9(11)-dehydrogenation, 12-keto reduction to tigogenin, oxidative side-chain cleavage, hydrolysis, elimination, and final acetylation . The 3β-acetate form is the direct product of this sequence and does not require additional hydrolysis/re-protection steps that would be necessary if the 3β-hydroxy free alcohol were the target. By comparison, the 3α-hydroxy epimer requires a completely different synthetic approach using m-iodobenzoate-directed remote chlorination from 16,17α-epoxy-3β-hydroxy-5-pregnen-20-one, a route that lacks the industrial validation and scale-up history of the hecogenin pathway [1]. The hecogenin-based route was originally developed and patented by Callow for Glaxo in the 1950s and has been refined for decades of industrial corticosteroid production [2].

Sapogenin-derived steroid Hecogenin chemistry Industrial-scale synthesis

Procurement-Relevant Application Scenarios for 3beta-Hydroxy-5alpha-pregna-9(11),16-dien-20-one 3-acetate (CAS 21650-83-9)


Common Starting Material for Dexamethasone, Betamethasone, and Triamcinolone Process Development

Process chemistry teams developing or optimizing 9α-fluoro-corticosteroid manufacturing should use CAS 21650-83-9 as the unified entry point for dexamethasone (via 16α-methyl Grignard addition to the 9β,11β-epoxide), betamethasone (via 16β-methyl addition), and triamcinolone (via 16α-hydroxylation). The selective HOBr addition to the 9(11) double bond—documented in US3876633A as proceeding without detectable side reaction at the 16-ene-20-ketone when conducted below 5 °C in aqueous acetone with slow N-bromoacetamide addition—enables the key 9β,11β-epoxide that is subsequently opened with HF to install the 9α-fluoro-11β-hydroxy pharmacophore common to all three APIs [1]. Using a single intermediate for multiple products reduces the number of starting materials requiring regulatory filing and supplier qualification.

Synthesis of 5α-Configurated Topical Anti-Inflammatory Corticosteroids

As described in US4318853A, the 3β-acetate compound serves as a versatile starting material for 5α-steroid corticoids with topical anti-inflammatory activity [1]. The 5α-configuration is preserved from the hecogenin-derived starting material, avoiding the need for stereospecific reduction of a Δ4-intermediate. The 3β-acetate group can be selectively hydrolyzed under controlled alkaline conditions (elevated temperature) or retained (room temperature alkali exposure) depending on downstream chemistry requirements, offering flexibility in protecting group strategy [2].

Precursor for Pregnane-Based Nitrogen-Containing Bioactive Steroid Libraries

The Δ16-20-ketone electrophile in CAS 21650-83-9 can be exploited for condensation with hydrazines, hydrazides, hydroxylamine, or semicarbazide to generate steroidal hydrazones and oximes. The 3β-acetoxy-5α-pregn-16-en-20-one derivative (obtained by selective 9(11)-functionalization while preserving the 16-ene) has been used as starting material for novel nitrogen-containing 5α-steroids from tigogenin [1]. The 3β-acetate protecting group ensures that the hydrazone/oxime condensation occurs selectively at C-20 rather than at a free 3-hydroxyl, enabling regioselective library synthesis.

Quality Control Reference Standard for Intermediate Identity Verification

The well-defined melting point (171–173 °C, methanol) and established MDL registry (MFCD00136086) make CAS 21650-83-9 suitable as an in-process reference standard for monitoring the hecogenin-to-corticoid synthetic sequence. The compound's crystalline nature facilitates purity determination by DSC or melting point apparatus, and its distinct chromatographic retention relative to both the 3α-epimer and the 16-methyl analog provides unambiguous peak identification in HPLC monitoring of multi-step syntheses [1].

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